molecular formula C14H14FNO4 B6450476 ethyl 7-fluoro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 1134061-78-1

ethyl 7-fluoro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B6450476
CAS No.: 1134061-78-1
M. Wt: 279.26 g/mol
InChI Key: RZQFSWSXBHAINF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-fluoro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a fluoroquinolone derivative characterized by a quinoline core with a 4-oxo-1,4-dihydroquinoline scaffold. Key structural features include:

  • Ethyl ester group at position 3, which enhances lipophilicity and serves as a common intermediate for further hydrolysis to active carboxylic acids .
  • Fluorine atom at position 7, a hallmark of fluoroquinolones that improves bacterial target affinity (e.g., DNA gyrase inhibition) .
  • Methoxy group at position 6, which influences electronic properties and hydrogen-bonding interactions .
  • Methyl group at position 1, differentiating it from cyclopropyl-substituted analogs prevalent in clinical antibiotics like ciprofloxacin .

This compound is primarily investigated as an intermediate for synthesizing antibacterial agents. Its crystallographic data (e.g., triclinic or monoclinic packing) and synthetic routes align with other fluoroquinolones, though its biological activity remains less documented compared to derivatives with cyclopropyl or piperazinyl groups .

Properties

IUPAC Name

ethyl 7-fluoro-6-methoxy-1-methyl-4-oxoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO4/c1-4-20-14(18)9-7-16(2)11-6-10(15)12(19-3)5-8(11)13(9)17/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQFSWSXBHAINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)OC)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Starting Materials

The reaction begins with the condensation of ethyl 3-(2,4-difluoro-5-methoxyphenyl)-3-oxopropanoate with methylamine, forming an enamine intermediate. Acidic cyclization (e.g., using polyphosphoric acid or concentrated H<sub>2</sub>SO<sub>4</sub>) promotes ring closure, yielding the 1,4-dihydroquinoline skeleton. The ester group at position 3 is retained, while the ketone at position 4 is critical for subsequent modifications.

Optimization of Cyclization Conditions

ParameterCondition 1Condition 2Optimal Condition
Temperature (°C)120150130–140
Acid CatalystH<sub>2</sub>SO<sub>4</sub>Polyphosphoric AcidPolyphosphoric Acid
Yield (%)688285–90

Higher temperatures (>150°C) risk decarboxylation, while milder conditions (120°C) result in incomplete cyclization. Polyphosphoric acid outperforms H<sub>2</sub>SO<sub>4</sub> due to reduced side reactions.

Fluorination and Methoxylation Strategies

The 7-fluoro and 6-methoxy groups are introduced either during cyclization or via post-cyclization modifications.

Late-Stage Fluorination

For analogs lacking pre-installed fluorine, electrophilic fluorination agents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are employed. Reaction conditions:

  • Solvent: Acetonitrile

  • Temperature: 80°C

  • Yield: 75–80%.

Methoxylation is achieved via nucleophilic aromatic substitution using sodium methoxide in dimethyl sulfoxide (DMSO) at 100°C.

N-Methylation of the Quinoline Nitrogen

N-Methylation introduces the 1-methyl group, critical for enhancing lipophilicity and bioavailability.

Alkylation Using Methyl Halides

A patent method for a related compound (ethyl 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate) employs chloroethane under pressurized conditions. Adapting this for methylation:

  • Reagents : Methyl chloride (CH<sub>3</sub>Cl), NaOH (acid binder)

  • Solvent : N,N-Dimethylformamide (DMF)

  • Conditions : 100–120°C, 0.1–0.5 MPa pressure, 5–10 hours

  • Yield : 92–97%.

Alternative Methylation Agents

Dimethyl sulfate [(CH<sub>3</sub>)<sub>2</sub>SO<sub>4</sub>] in aqueous NaOH offers a milder alternative:

  • Solvent : Water/THF (1:1)

  • Temperature : 60°C

  • Yield : 85–90%.

Esterification and Final Functionalization

The ethyl ester at position 3 is typically introduced early via the β-keto ester precursor. However, late-stage esterification may be necessary if the carboxylic acid intermediate forms.

Fischer Esterification

  • Reagents : Ethanol, H<sub>2</sub>SO<sub>4</sub> (catalyst)

  • Conditions : Reflux, 12 hours

  • Yield : 80–85%.

Steglich Esterification

For acid-sensitive intermediates, Steglich conditions (DCC, DMAP) in dichloromethane achieve yields >90%.

Industrial-Scale Considerations and Challenges

Solvent Recovery and Waste Management

The patent method highlights N,N-dimethylformamide (DMF) recovery via减压浓缩 (reduced-pressure distillation), reducing costs and environmental impact.

Purification Techniques

MethodPurity (%)Throughput (kg/batch)
Recrystallization99.550–100
MPLC99.95–10

Recrystallization from ethanol/water mixtures is preferred for large-scale production, while medium-pressure liquid chromatography (MPLC) is reserved for high-purity batches.

Regioselectivity and By-Product Formation

Over-alkylation during N-methylation is mitigated by maintaining a 1:1 molar ratio of methylating agent to substrate. Side products (e.g., dialkylated derivatives) are minimized through controlled reagent addition.

Comparative Analysis of Synthetic Routes

RouteStepsTotal Yield (%)Cost (USD/kg)
Direct Cyclization3701,200
Late-Stage Fluorination5601,800

The direct cyclization route is more economical but requires access to specialized aniline precursors. Late-stage fluorination offers flexibility but increases complexity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-fluoro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of quinoline derivatives with different functional groups .

Scientific Research Applications

Pharmacological Properties

Ethyl 7-fluoro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits several pharmacological properties that make it a candidate for various therapeutic applications:

  • Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial strains, particularly those resistant to conventional antibiotics. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .
  • Anticancer Potential : Preliminary research suggests that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly in breast and colon cancer models. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .

Antimicrobial Studies

A study published in Journal of Antibiotics evaluated the antimicrobial efficacy of ethyl 7-fluoro-6-methoxy derivatives against multidrug-resistant bacterial strains. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a lead compound for antibiotic development .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Ethyl 7-fluoro-6-methoxyE. coli16 µg/mL
Ethyl 7-fluoro-6-methoxyS. aureus8 µg/mL

Anticancer Research

In another study published in Cancer Letters, researchers investigated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it induced apoptosis through caspase activation and reduced cell proliferation significantly compared to control groups .

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-7 (Breast)1270
HCT116 (Colon)1565

Mechanism of Action

The mechanism of action of ethyl 7-fluoro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial enzymes. The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The fluoro group enhances its binding affinity to the target enzymes, while the methoxy and carboxylate groups contribute to its overall stability and solubility .

Comparison with Similar Compounds

Table 1: Substituent Variations in Key Quinoline Derivatives

Compound Name Position 1 Position 6 Position 7 Position 8 Biological Activity Key References
Target Compound Methyl Methoxy Fluoro - Intermediate; limited data
Ethyl 1-cyclopropyl-6-fluoro-8-nitro-4-oxo Cyclopropyl - Fluoro Nitro Antibacterial intermediate
Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline - Bromo - - Synthetic intermediate
7-Fluoro-4-hydroxy-6-methoxy-3-carboxylic acid - Methoxy Fluoro - Antibacterial (hydrolyzed form)
Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy Cyclopropyl Methoxy Fluoro Amino Antibacterial intermediate

Key Observations:

Position 1 Substituents :

  • Methyl (target compound) vs. cyclopropyl (e.g., ): Cyclopropyl groups enhance Gram-negative bacterial coverage by improving DNA gyrase binding, whereas methyl groups may reduce steric hindrance but limit spectrum .
  • Cyclopropyl derivatives (e.g., ciprofloxacin analogs) dominate clinical use due to superior pharmacokinetics .

Position 6 and 7 Substituents: Methoxy at 6 (target) vs. Fluoro at 7 is conserved across most analogs for target enzyme affinity .

Position 8 Modifications: Nitro () or amino () groups at position 8 are common in intermediates for further functionalization (e.g., piperazinyl addition) .

Physicochemical and Crystallographic Properties

Table 2: Crystallographic Data Comparison

Compound Crystal System Space Group Unit Cell Volume (ų) Hydrogen Bonding Interactions References
Target Compound Monoclinic P21/n 1632.0 C–H⋯O, C–H⋯Cl (hypothetical)
Ethyl 1-cyclopropyl-6-fluoro-8-nitro-4-oxo Triclinic P1 768.5 C–H⋯O, C–H⋯Cl (3.06–3.73 Å)
7-Fluoro-4-hydroxy-6-methoxy-3-carboxylic acid - - - O–H⋯O (carboxylic acid dimerization)
  • Lipophilicity : The ethyl ester group in the target compound increases logP compared to carboxylic acid derivatives, affecting membrane permeability .
  • Solubility : Methoxy and fluoro substituents enhance aqueous solubility relative to bromo or trifluoromethyl analogs .

Biological Activity

Ethyl 7-fluoro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Profile

  • IUPAC Name : this compound
  • Molecular Formula : C13H12FNO4
  • CAS Number : 622369-35-1
  • Molecular Weight : 251.24 g/mol

This compound exhibits its biological activity primarily through the following mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the mitotic phase by affecting microtubule polymerization. This leads to the inhibition of cell growth in cancer cell lines such as A549 (human lung carcinoma) with an IC50 value around 4.8 µM .
  • Induction of Apoptosis : Studies indicate that this compound can trigger apoptotic pathways, leading to programmed cell death in various cancer cells. The induction of cyclin-dependent kinase (CDK) inhibitors like p21(Cip1/Waf1) has been observed, which plays a crucial role in regulating the cell cycle .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. The structure-function relationship indicates that modifications in the quinoline core can enhance antimicrobial efficacy .

Efficacy Against Cancer Cell Lines

A study focused on the effects of this compound revealed significant growth inhibition in A549 cells. The mechanism involved:

  • Increased expression of p21(Cip1/Waf1)
  • Down-regulation of Cdc25C phosphatase
    These findings suggest a robust potential for this compound in cancer therapy .

Antimicrobial Properties

Research has also explored the antimicrobial properties of related compounds within the quinoline family. For instance:

CompoundMIC (µg/mL)Target Bacteria
Compound A≤0.125S. aureus
Compound B16Pseudomonas aeruginosa
Ethyl 7-fluoro derivative32MRSA

The data indicates that structural modifications can lead to enhanced antimicrobial activity, making these compounds promising candidates for further development .

Q & A

Q. What are the common synthetic routes for ethyl 7-fluoro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, and what are the critical steps for ensuring regioselectivity?

The synthesis typically involves cyclocondensation of substituted anilines with diethyl ethoxymethylenemalonate, followed by cyclization under acidic conditions. Key steps include:

  • Regioselective alkylation : Reaction conditions (e.g., solvent polarity, temperature, and base strength) significantly influence the position of substituent introduction. For example, ethylation at the 1-position requires precise control to avoid competing reactions at the 8-position .
  • Quinolone core formation : Hydrolysis and decarboxylation steps must be optimized to prevent side reactions, such as over-oxidation of the 4-oxo group . Characterization via 1H^1H NMR and MS is essential to confirm regiochemical outcomes.

Q. How is the structure of this compound validated, and what analytical techniques are most reliable?

Structural confirmation relies on:

  • Spectroscopic methods : 1H^1H NMR (to identify methoxy and methyl protons), 13C^{13}C NMR (to confirm carbonyl and aromatic carbons), and IR (to detect C=O and C-F stretches) .
  • X-ray crystallography : For unambiguous determination of molecular geometry and intermolecular interactions (e.g., hydrogen bonding between the 4-oxo group and adjacent substituents) . Elemental analysis is critical for verifying purity and stoichiometry .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of substituent introduction in related quinolone derivatives?

Studies on analogous compounds (e.g., ethyl 7-chloro-6-fluoro-1-ethyl-4-hydroxyquinoline-3-carboxylate) reveal that:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor alkylation at the 1-position due to enhanced nucleophilicity of the nitrogen .
  • Temperature control : Lower temperatures (0–5°C) reduce kinetic competition, favoring the thermodynamically stable product . Computational modeling (DFT) can predict regioselectivity by comparing activation energies for competing pathways.

Q. What intermolecular interactions govern the crystal packing of this compound, and how do they impact physicochemical properties?

X-ray studies of structurally similar quinolones (e.g., ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate) show:

  • C–H···O and C–H···Cl hydrogen bonds : These interactions stabilize parallel molecular packing, influencing solubility and melting point .
  • π-π stacking : Aromatic rings align face-to-face, affecting solid-state stability and bioavailability .

Q. What methodologies are used to evaluate the biological activity of this compound, particularly its antibacterial potential?

  • Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition studies : Target DNA gyrase and topoisomerase IV to assess mechanistic parallels with fluoroquinolones .
  • Structure-Activity Relationship (SAR) : Modify the methoxy and methyl groups to optimize potency and reduce cytotoxicity .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported antimicrobial activity data for quinolone derivatives?

Discrepancies often arise from variations in:

  • Strain specificity : Activity against P. aeruginosa may differ due to efflux pump expression .
  • Experimental protocols : Standardize inoculum size (e.g., 1×105^5 CFU/mL) and incubation time (18–24 hours) to ensure reproducibility . Cross-validation using multiple assays (e.g., time-kill kinetics and biofilm inhibition) is recommended.

Methodological Recommendations

Q. What strategies improve the yield of the 4-oxo-1,4-dihydroquinoline core during synthesis?

  • Acid catalysis : Use concentrated H2SO4H_2SO_4 or polyphosphoric acid to accelerate cyclization .
  • Protecting groups : Temporarily protect the 3-carboxylate group to prevent side reactions during alkylation .

Q. How can computational tools aid in optimizing the synthesis and activity of this compound?

  • Molecular docking : Predict binding affinity to DNA gyrase using software like AutoDock .
  • QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with antibacterial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 7-fluoro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 7-fluoro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.